N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of 3-phenylpropylamine with cyclohexanecarboxylic acid chloride in the presence of a base, followed by cyclization with thiosemicarbazide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent. It has shown promising results in preclinical studies for inhibiting tumor growth and reducing inflammation.
Mechanism of Action
The mechanism of action of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be compared with other thiadiazole derivatives, such as:
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
N-{5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}acetamide: Another thiadiazole derivative with distinct chemical properties and applications.
4,4-difluoro-N-{(1S)-3-[exo-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl}cyclohexanecarboxamide: A compound with a similar core structure but different substituents, used as a CCR5 antagonist in HIV treatment.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting biological activities.
Properties
Molecular Formula |
C18H23N3OS |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H23N3OS/c22-17(15-11-5-2-6-12-15)19-18-21-20-16(23-18)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,19,21,22) |
InChI Key |
ZFIVJEYAMNEJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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